![molecular formula C16H18N4O B5587590 N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B5587590.png)
N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide
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Description
1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . They have been the subject of research for over 100 years, with studies focusing on their synthesis, photophysical properties, and biological properties .
Molecular Structure Analysis
The parent structure of 1H-Pyrazolo[3,4-b]quinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Scientific Research Applications
Fluorescent Sensors
The compound’s structure allows for potential use as a fluorescent sensor . Its photophysical properties can be harnessed to detect changes in environmental conditions or the presence of specific ions or molecules .
Biological Activity
Due to the biological properties of the pyrazoloquinoline core, this compound may serve as a biologically active agent. It could be involved in research related to cellular processes or as a model compound for studying biological interactions .
Antimicrobial Agents
Compounds with the pyrazoloquinoline structure have been associated with antimicrobial properties. This particular compound could be explored for its efficacy against various microbial strains, contributing to the development of new antibiotics .
Oncology Research
Derivatives of pyrazoloquinoline have been identified as inhibitors of oncogenic Ras, making them relevant in cancer research. This compound could be studied for its potential role in inhibiting cancer cell growth or as a therapeutic agent .
Synthesis of Complex Molecules
The compound can be used as a building block in the synthesis of more complex molecules. Its reactive sites allow for various chemical transformations, making it valuable in synthetic chemistry research .
Pharmacological Studies
Given the compound’s structural features, it could be investigated for various pharmacological effects. Research could focus on its potential as a lead compound for drug development, exploring its interaction with biological targets .
properties
IUPAC Name |
N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-9(2)16(21)18-14-12-8-11-7-5-6-10(3)13(11)17-15(12)20(4)19-14/h5-9H,1-4H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWADABIBEBWKFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3Z)-1,8-dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-2-methylpropanamide |
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